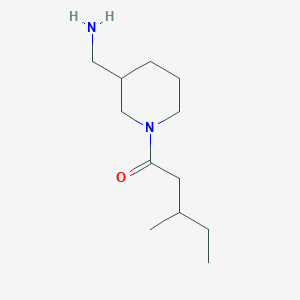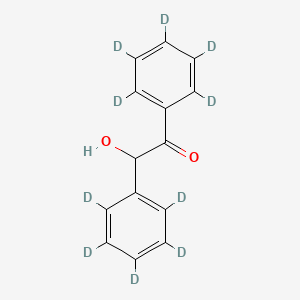
D-Galactosa-6-O-sulfato de sodio
Descripción general
Descripción
D-Galactose-6-O-sulphate sodium salt: is a biochemical reagent commonly used in various scientific research fields. It is a derivative of D-galactose, a type of sugar, and is characterized by the presence of a sulphate group at the 6th position of the galactose molecule. This compound is often utilized in studies related to biochemistry, molecular biology, and medicine due to its unique properties and interactions with biological molecules .
Aplicaciones Científicas De Investigación
D-Galactose-6-O-sulphate sodium salt has a wide range of applications in scientific research:
Biochemistry: It is used to study enzyme activity, substrate specificity, and enzyme reaction mechanisms.
Molecular Biology: The compound is employed in the analysis of polysaccharide structures and functions, as well as glycoprotein interactions.
Medicine: Research involving D-Galactose-6-O-sulphate sodium salt includes studies on its potential therapeutic effects and its role in various biological pathways.
Mecanismo De Acción
Target of Action
D-Galactose-6-O-sulphate sodium salt, also known as sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary targets of this compound are the enzymes that hydrolyze D-galactose-6-O-sulphate, such as galactose oxidase, which are present in leukocytes and chorionic villi .
Mode of Action
It is known that the compound interacts with its targets, such as galactose oxidase, and may influence their activity .
Biochemical Pathways
It is known that the compound is involved in the recognition/binding sites of glycan sulfatides and the structure and biochemistry of carrageenans and galactans .
Pharmacokinetics
It is known that the compound is used as a diagnostic agent to measure the level of galactose in blood and tissues .
Result of Action
It is known that the compound can be used to help differentiate glycan sulfatide recognition/binding sites and to study the structure and biochemistry of carrageenans and galactans .
Action Environment
It is known that the compound is stable under room temperature conditions .
Análisis Bioquímico
Biochemical Properties
D-Galactose-6-O-sulphate sodium salt plays a significant role in biochemical reactions, particularly in the study of glycan structures and their interactions. This compound is known to interact with enzymes such as galactose oxidase, which hydrolyzes D-galactose-6-O-sulphate . The interaction between D-Galactose-6-O-sulphate sodium salt and galactose oxidase is crucial for measuring galactose levels in blood and tissues. Additionally, D-Galactose-6-O-sulphate sodium salt is involved in the differentiation of glycan sulfatide recognition and binding sites, aiding in the study of carrageenans and galactans .
Cellular Effects
D-Galactose-6-O-sulphate sodium salt influences various cellular processes and functions. It is a component of keratin sulfate and some types of carrageenan, which are essential for cellular structure and function . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. For instance, it plays a role in the generation of galactose-6-O-sulfate in high endothelial venules, which are involved in lymphocyte adhesion and migration .
Molecular Mechanism
The molecular mechanism of D-Galactose-6-O-sulphate sodium salt involves its interaction with enzymes and other biomolecules. The compound binds to galactose oxidase, leading to the hydrolysis of the sulfate group and the subsequent release of galactose . This interaction is essential for diagnostic applications, as it allows for the measurement of galactose levels in biological samples. Additionally, D-Galactose-6-O-sulphate sodium salt may be used to differentiate glycan sulfatide recognition and binding sites, contributing to the understanding of glycan structures and their biochemical roles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Galactose-6-O-sulphate sodium salt can change over time. The compound is stable when stored at temperatures below -15°C, ensuring its integrity for extended periods . Its stability and activity may be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that D-Galactose-6-O-sulphate sodium salt can influence cellular function over time, with potential changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of D-Galactose-6-O-sulphate sodium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.
Metabolic Pathways
D-Galactose-6-O-sulphate sodium salt is involved in several metabolic pathways, including the Leloir pathway of galactose metabolism . The compound interacts with enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase, which are essential for the conversion of galactose to glucose-1-phosphate. This conversion is crucial for maintaining cellular energy balance and metabolic flux .
Transport and Distribution
Within cells and tissues, D-Galactose-6-O-sulphate sodium salt is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Additionally, D-Galactose-6-O-sulphate sodium salt may be involved in the formation of glycan structures, contributing to its distribution within the extracellular matrix and cellular compartments .
Subcellular Localization
D-Galactose-6-O-sulphate sodium salt is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Its activity and function are influenced by its subcellular localization, which determines its interactions with enzymes, receptors, and other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-6-O-sulphate sodium salt typically involves the reaction of D-galactose with sulphuric acid to form D-galactose-6-O-sulphate. This intermediate is then reacted with sodium hydroxide to produce the final sodium salt form .
Industrial Production Methods: In an industrial setting, the production of D-Galactose-6-O-sulphate sodium salt follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: D-Galactose-6-O-sulphate sodium salt can undergo various chemical reactions, including:
Oxidation: The sulphate group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the sulphate group, potentially converting it into other functional groups.
Substitution: The sulphate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced forms .
Comparación Con Compuestos Similares
D-Galactose-4-O-sulphate sodium salt: Similar in structure but with the sulphate group at the 4th position.
D-Glucose-6-O-sulphate sodium salt: A derivative of glucose with a sulphate group at the 6th position.
D-Mannose-6-O-sulphate sodium salt: A mannose derivative with a sulphate group at the 6th position.
Uniqueness: D-Galactose-6-O-sulphate sodium salt is unique due to its specific positioning of the sulphate group, which influences its biochemical interactions and properties. This makes it particularly useful in studies focused on galactose metabolism and related pathways .
Propiedades
IUPAC Name |
sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZWUBBFWXXKZ-HLTNBIPTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746655 | |
| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-62-1 | |
| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)




![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)





